7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic compound . It is a part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is a significant class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . The synthesis often involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is represented by the formula C13H13N5O . Its molecular weight is 255.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” include a melting point of 219-221°C . The compound is also characterized by its IUPAC name 7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .Scientific Research Applications
Microwave-Assisted Synthesis and Anticonvulsant Applications
A study by Divate and Dhongade-Desai (2014) describes the microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, highlighting one compound with promising anticonvulsant properties. This efficient, green synthesis method yields high-quality compounds suitable for pharmaceutical applications (Divate & Dhongade-Desai, 2014).
Heteroaromatization for Antimicrobial Activity
El-Agrody et al. (2001) investigated the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization, exploring their antimicrobial potential. The study underlines the significance of these compounds in combating microbial infections, suggesting their use in pharmaceuticals (El-Agrody et al., 2001).
Steric Effects and Tautomeric Equilibrium
Research by Desenko et al. (1993) focuses on the tautomeric equilibrium of dihydro-1,2,4-triazolo[1,5-a]pyrimidines, revealing how the bulk of substituents affects the stability of enamine tautomers. These findings are crucial for understanding the chemical behavior of these compounds in different conditions, which is essential for their application in scientific research (Desenko et al., 1993).
Synthetic Versatility for Diverse Applications
Zanatta et al. (2018) reported on the synthetic versatility of [1,2,4]triazolo[1,5-a]pyrimidines, demonstrating how varying reaction conditions can produce compounds with or without the trichloromethyl group. This adaptability in synthesis opens up numerous possibilities for these compounds in various scientific and industrial fields (Zanatta et al., 2018).
Metal-Free Synthesis for Biological Importance
Zheng et al. (2014) detailed a metal-free synthesis approach for biologically important 1,2,4-triazolo[1,5-a]pyridines. Their method allows for efficient and environmentally friendly production of these compounds, which have significant biological applications (Zheng et al., 2014).
Applications in Pharmaceutics, Agrochemistry, and Photography
A comprehensive review by Fischer (2007) discusses the broad applications of 1,2,4-triazolo[1,5-a]pyrimidines in fields like pharmaceutics, agrochemistry, and photography. The review encapsulates their synthetic, analytical, and theoretical chemistry aspects, highlighting their versatile utility (Fischer, 2007).
Pharmacological Applications and Synthetic Perspectives
Merugu, Cherukupalli, and Karpoormath (2022) presented an overview of the synthetic strategies and medicinal applications of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds. They emphasize its pharmacological relevance, underlining its use in developing various therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines family, including “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine”, continues to be a subject of research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of these compounds, their mechanisms of action, and their potential applications in medicinal chemistry and agriculture .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to target various proteins and enzymes, including tubulin , which plays a crucial role in cell division and structure.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can inhibit tubulin, disrupting microtubule formation and thus cell division .
Biochemical Pathways
If the compound targets tubulin like its analogs, it could affect the cell cycle and mitotic spindle assembly, impacting cell division and growth .
Result of Action
If the compound acts similarly to its analogs, it could potentially disrupt cell division and growth, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
properties
IUPAC Name |
7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10(18-11-5-3-2-4-6-11)12-7-8-14-13-15-9-16-17(12)13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGKRUEDGCZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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